molecular formula C20H27N5OS B11272310 3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine

3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine

Cat. No.: B11272310
M. Wt: 385.5 g/mol
InChI Key: RQVFUEGJKDJDFU-UHFFFAOYSA-N
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Description

3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine core substituted with a thiophene ring and a piperidine-piperazine moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

Molecular Formula

C20H27N5OS

Molecular Weight

385.5 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H27N5OS/c1-2-23-11-13-25(14-12-23)20(26)16-7-9-24(10-8-16)19-6-5-17(21-22-19)18-4-3-15-27-18/h3-6,15-16H,2,7-14H2,1H3

InChI Key

RQVFUEGJKDJDFU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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